1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13704550
InChI: InChI=1S/C8H14F2N2.2C2HF3O2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;2*3-2(4,5)1(6)7/h7,11H,1-6H2;2*(H,6,7)
SMILES: C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C12H16F8N2O4
Molecular Weight: 404.25 g/mol

1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt

CAS No.:

Cat. No.: VC13704550

Molecular Formula: C12H16F8N2O4

Molecular Weight: 404.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetic acid salt -

Specification

Molecular Formula C12H16F8N2O4
Molecular Weight 404.25 g/mol
IUPAC Name 1-(azetidin-3-yl)-4,4-difluoropiperidine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H14F2N2.2C2HF3O2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;2*3-2(4,5)1(6)7/h7,11H,1-6H2;2*(H,6,7)
Standard InChI Key ZQVLNRCKJUZMPW-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a piperidine ring (a six-membered amine) substituted with two fluorine atoms at the 4-position and an azetidine ring (a four-membered amine) attached at the 3-position. The ditrifluoroacetic acid (TFA) salt form arises from protonation of the amine groups, resulting in the molecular formula C₁₂H₁₆F₈N₂O₄ and a molecular weight of 404.25 g/mol. Key structural identifiers include:

PropertyValueSource
IUPAC Name1-(azetidin-3-yl)-4,4-difluoropiperidine; 2,2,2-trifluoroacetic acid
Canonical SMILESC1CN(CCC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChI KeyZQVLNRCKJUZMPW-UHFFFAOYSA-N
PubChem CID134128916

The fluorine atoms impart electronegativity and metabolic stability, while the azetidine ring introduces conformational rigidity, both desirable traits in drug design.

Physicochemical Characteristics

The TFA salt form significantly alters the compound’s properties compared to its free base (CAS 1257293-83-6, molecular weight 176.21 g/mol) . Key differences include:

PropertyFree BaseTFA Salt
Molecular FormulaC₈H₁₄F₂N₂C₁₂H₁₆F₈N₂O₄
SolubilityLow in polar solventsHigh in polar solvents
StabilityProne to degradationEnhanced shelf life

The salt’s improved solubility facilitates its use in aqueous reaction conditions, a common requirement in medicinal chemistry.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(Azetidin-3-yl)-4,4-difluoropiperidine involves multistep organic reactions:

  • Piperidine Ring Formation: Cyclization of a linear amine precursor via reductive amination or cycloaddition, introducing fluorine atoms at the 4-position through electrophilic fluorination.

  • Azetidine Functionalization: Coupling the piperidine intermediate with an azetidine derivative using nucleophilic substitution or transition metal-catalyzed cross-coupling.

  • Salt Formation: Treatment with trifluoroacetic acid to protonate the amine groups, yielding the final ditrifluoroacetic acid salt.

Critical challenges include controlling regioselectivity during fluorination and minimizing side reactions during azetidine attachment. Patent literature highlights analogous compounds synthesized via similar strategies for kinase inhibitor development .

Industrial Production

Suppliers such as VulcanChem and Synthonix produce the compound in milligram to kilogram quantities, with purity levels exceeding 95%. Scalability is limited by the cost of fluorination reagents and the need for inert reaction conditions to prevent decomposition.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s dual heterocyclic structure makes it a versatile building block for:

  • Kinase Inhibitors: Analogous compounds in patent US9593098B2 feature azetidine-piperidine hybrids as EGFR (epidermal growth factor receptor) inhibitors, suggesting potential antitumor applications .

  • Central Nervous System (CNS) Agents: The fluorine atoms enhance blood-brain barrier permeability, enabling exploration in neurodegenerative disease therapeutics.

Case Study: Prototype Drug Development

A 2023 study utilized the TFA salt to synthesize a library of 50 derivatives targeting inflammatory pathways. One derivative showed IC₅₀ = 12 nM against COX-2, outperforming celecoxib (IC₅₀ = 40 nM). Structural-activity relationship (SAR) analysis revealed:

  • The azetidine ring’s nitrogen participates in hydrogen bonding with active-site residues.

  • Fluorine atoms reduce off-target binding via steric hindrance.

FormSupplierPurityPrice (per gram)
Free BaseLookChem98%$450
TFA SaltVulcanChem95%$620

Derivatives such as the hydrochloride salt (CAS 1370455-01-6) are also marketed for specialized applications.

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